molecular formula C6H10F3N B15225293 ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine

Cat. No.: B15225293
M. Wt: 153.15 g/mol
InChI Key: XLGYXVGIMJHOFP-CRCLSJGQSA-N
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Description

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutyl ring substituted with a trifluoromethyl group and an amine group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor systems to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized cyclobutyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2R)-2-(Trifluoromethyl)cyclopropyl)methanamine
  • **(1R,2R)-2-(Trifluoromethyl)cyclopentyl)methanamine
  • **(1R,2R)-2-(Trifluoromethyl)cyclohexyl)methanamine

Uniqueness

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanamine is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. Compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs, the cyclobutyl ring offers a different spatial arrangement and reactivity profile, making it valuable for specific applications .

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-3,10H2/t4-,5+/m0/s1

InChI Key

XLGYXVGIMJHOFP-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CN)C(F)(F)F

Canonical SMILES

C1CC(C1CN)C(F)(F)F

Origin of Product

United States

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